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Abstract
This technical guide provides an in-depth overview of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, a
key heterocyclic intermediate in modern agrochemicals. The document covers the historical

context of its development, detailed synthesis protocols, and its physicochemical properties.

While primarily recognized for its role in the synthesis of the blockbuster fungicide

pyraclostrobin, this guide also explores the broader biological potential of the pyrazole scaffold.

Due to its principal application as a chemical precursor, direct quantitative biological data and

specific signaling pathway interactions for 1-(4-Chlorophenyl)-1H-pyrazol-3-ol are not

extensively documented in public literature. This guide addresses this data gap by summarizing

the known biological activities of its derivatives, thereby providing a comprehensive

understanding of its significance.

Discovery and History
The history of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol is intrinsically linked to the development of

the strobilurin class of fungicides by BASF in the late 20th century. While a precise date for the

initial synthesis of this specific molecule is not clearly documented in academic literature, its

emergence is a direct consequence of extensive research and development in agrochemicals.
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The pyrazole moiety itself has been a subject of medicinal chemistry research for many years,

with the first natural pyrazole, 1-pyrazole-alanine, being isolated from watermelon seeds in

1959. However, the large-scale industrial synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol is
most prominently associated with the manufacture of pyraclostrobin. A key early disclosure of a

synthesis method is found in the German patent DE 19652516 A1, filed in 1996 by BASF AG.

This patent describes the synthesis of pyrazole derivatives, including the subject compound, as

intermediates for fungicides.

The development of pyraclostrobin, and consequently the scaled-up production of its

precursors like 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, marked a significant milestone in the

quest for broad-spectrum, effective fungicides. Each new active ingredient in the agricultural

sector represents a substantial investment, often exceeding $250 million in research and

development.[1] The intellectual property surrounding pyraclostrobin and its intermediates is

well-protected by a broad portfolio of patents held by BASF.[1]

Physicochemical Properties
1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a solid at room temperature with the following

properties:

Property Value Reference

Molecular Formula C₉H₇ClN₂O

Molecular Weight 194.62 g/mol

CAS Number 76205-19-1

Melting Point 190-192 °C [2]

Density 1.373 g/cm³ [2]

pKa 7.98 ± 0.70 (Predicted) [2]

Solubility
Slightly soluble in Chloroform,

DMSO, and Methanol
[2]

Appearance Yellow to brown powder

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b042917?utm_src=pdf-body
https://www.benchchem.com/product/b042917?utm_src=pdf-body
https://www.researchgate.net/publication/341682651_Synthesis_and_biological_evaluation_of_3-24-dichlorophenoxymethyl-1-phenyl-1H-pyrazole_derivatives_as_potential_antitumor_agents
https://www.researchgate.net/publication/341682651_Synthesis_and_biological_evaluation_of_3-24-dichlorophenoxymethyl-1-phenyl-1H-pyrazole_derivatives_as_potential_antitumor_agents
https://www.benchchem.com/product/b042917?utm_src=pdf-body
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols: Synthesis
The synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol is well-documented in patent literature,

reflecting its industrial importance. The common strategies involve the cyclization of a

hydrazine derivative with a three-carbon component, followed by oxidation.

General Synthesis Workflow
The most straightforward synthesis approach starts from (4-chlorophenyl)hydrazine and an

acrylate derivative, proceeding through a pyrazolidinone intermediate which is then oxidized.

Starting Materials

Intermediate Stages

Final Product

p-Chlorophenylhydrazine

1-(4-chlorophenyl)pyrazolidin-3-one

Cyclization

Methyl Acrylate

Potassium/Sodium 1-(4-chlorophenyl)pyrazol-3-olate

Oxidation

1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Acidification & Crystallization

Click to download full resolution via product page

A generalized workflow for the synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b042917?utm_src=pdf-body
https://www.benchchem.com/product/b042917?utm_src=pdf-body-img
https://www.benchchem.com/product/b042917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocols
This method is advantageous due to the use of a readily available and inexpensive oxidizing

agent.

Materials:

1-(4-chlorophenyl)pyrazolidin-3-one (0.1 mol, 19.66 g)

Acetic acid (60 g)

Ferric chloride (0.005 mol, 0.81 g)

Air

Sodium hydroxide solution

Water

Procedure:

In a suitable reaction vessel equipped with a stirrer and gas inlet, add 60 g of acetic acid.

While stirring, add 19.66 g of 1-(4-chlorophenyl)pyrazolidin-3-one and 0.81 g of ferric

chloride.

Heat the mixture to 65 °C.

Bubble air through the reaction mixture for 4 hours.

After the reaction is complete, remove the majority of the solvent under reduced pressure.

Add water to the residue and stir, which will cause the product to precipitate.

Adjust the pH of the suspension to 6 with a sodium hydroxide solution.

Continue stirring for an additional 30 minutes.

Filter the solid product to obtain 1-(4-chlorophenyl)-1H-pyrazol-3-ol.
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Expected Yield: 99.5%[3]

This protocol focuses on the purification of the final product from its metal salt form.

Materials:

13.7% aqueous solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate (601.2 g, containing

0.354 mol)

10% Hydrochloric acid (approx. 179.2 g)

Anisole (400.0 g)

Procedure:

Charge a reactor with 601.2 g of the aqueous potassium 1-(4-chlorophenyl)pyrazol-3-olate

solution at 22 °C and start agitation. The initial pH is approximately 13.3.

Dose 10% hydrochloric acid over 45 minutes. The temperature will rise to about 27 °C.

Precipitation of 1-(4-chlorophenyl)-1H-pyrazol-3-ol will begin shortly after the start of the

acid addition.

Stop the addition of hydrochloric acid once the pH of the mixture reaches 6.[4]

For extraction, heat the resulting suspension to 75 °C and add 400.0 g of anisole.[4]

Separate the aqueous phase.

Crystallize the 1-(4-chlorophenyl)-1H-pyrazol-3-ol from the anisole solution.

Biological Activity and Significance
Extensive searches of scientific and patent literature did not yield specific quantitative biological

activity data (e.g., IC50, Ki values) for 1-(4-Chlorophenyl)-1H-pyrazol-3-ol itself. Its primary

role is that of a crucial building block for more complex molecules. The biological significance of

this compound is therefore best understood through the activity of its most notable derivative,

pyraclostrobin, and other related pyrazole-containing compounds.
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Role as an Intermediate in Pyraclostrobin
1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a key intermediate in the synthesis of pyraclostrobin, a

broad-spectrum strobilurin fungicide. Pyraclostrobin functions by inhibiting mitochondrial

respiration in fungi, specifically by blocking the quinone outside (Qo) site of the cytochrome bc1

complex (Complex III). This disruption of the electron transport chain prevents ATP synthesis,

leading to the death of the fungal pathogen.

The synthesis of pyraclostrobin involves the etherification of 1-(4-Chlorophenyl)-1H-pyrazol-
3-ol with a suitable side chain.

1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Pyraclostrobin

Etherification

Methyl [2-(bromomethyl)phenyl]methoxycarbamate

Click to download full resolution via product page

Synthesis of Pyraclostrobin from 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.

Biological Activities of Related Pyrazole Derivatives
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry and is

present in a wide range of biologically active compounds. Derivatives of 1-(4-

chlorophenyl)pyrazole have been investigated for various therapeutic applications:

Anticancer Activity: Several studies have explored the anticancer potential of pyrazole

derivatives. For instance, novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-

carboxylic acid hydrazide analogs have been synthesized and evaluated for their antitumor

activity, with some compounds showing broad-spectrum activity against various cancer cell

lines.[5] Some derivatives have demonstrated GI50 values in the nanomolar range against

certain cancer cell lines.[5]
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Anti-HCV Activity: The same series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic

acid hydrazide analogs were also investigated for their ability to inhibit the replication of the

Hepatitis C virus (HCV). Certain compounds were found to inhibit the replication of both the

positive and negative strands of HCV RNA.[6]

Anti-inflammatory Activity: Pyrazole derivatives are known to possess anti-inflammatory

properties. For example, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-

yl)methylene)-3,5-bis(trifluoromethyl)aniline has shown significant anti-inflammatory activity.

[3]

Antimicrobial and Other Activities: The pyrazole nucleus is a versatile scaffold that has been

incorporated into compounds with a wide array of other biological activities, including

antimicrobial, antiviral, and insecticidal properties.

It is important to reiterate that these activities are reported for derivatives of 1-(4-
Chlorophenyl)-1H-pyrazol-3-ol and not the compound itself. The core structure, however,

provides a valuable starting point for the synthesis of these more complex and biologically

active molecules.

Conclusion
1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a compound of significant industrial importance,

primarily serving as a key intermediate in the production of the fungicide pyraclostrobin. Its

history is closely tied to the advancements in agrochemical research by BASF. While detailed

protocols for its synthesis and its physicochemical properties are well-established, there is a

notable absence of public data on its intrinsic biological activity and mechanism of action. The

biological significance of the 1-(4-chlorophenyl)pyrazole core is, however, evident in the potent

and diverse activities of its derivatives, which span from antifungal to potential anticancer and

antiviral applications. This technical guide provides a comprehensive overview of the current

knowledge on 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, highlighting its central role in chemical

synthesis and the broader therapeutic potential of the pyrazole scaffold it represents. Future

research could focus on exploring any latent biological activities of this core structure,

potentially uncovering new applications beyond its current use as a synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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